Dyfoxon

Description

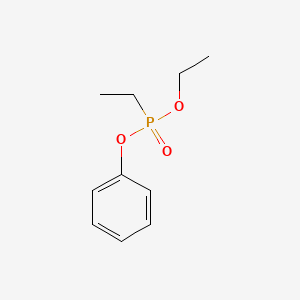

Dyfoxon, also known as this compound, is a useful research compound. Its molecular formula is C10H15O3P and its molecular weight is 214.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Dyfoxon is an organophosphate compound known for its ability to inhibit acetylcholinesterase, an enzyme critical for the proper functioning of the nervous system. By inhibiting this enzyme, this compound disrupts the breakdown of the neurotransmitter acetylcholine, leading to prolonged nerve signal transmission. This mechanism is crucial in understanding both its applications and potential toxicity.

Agricultural Use

This compound is primarily utilized as a pesticide in agricultural settings. Its effectiveness against a wide range of pests makes it a valuable tool for enhancing crop yields. The compound is particularly noted for its role in controlling insect populations that threaten various crops.

Biochemical Studies

Research has demonstrated this compound's significant impact on acetylcholinesterase activity across different species. A comparative study showed that bovine acetylcholinesterase exhibited greater resistance to this compound than rodent acetylcholinesterase, suggesting species-specific sensitivities to the compound's effects . This finding is crucial for understanding the ecological implications of this compound use in agriculture and pest control.

Environmental Impact Assessments

This compound has been studied for its degradation pathways in various environmental conditions. Understanding how this compound breaks down in soil and water systems is essential for assessing its long-term environmental impact. Research indicates that photochemical processes play a significant role in the degradation of this compound in aqueous environments .

Case Study 1: Sensitivity of Acetylcholinesterase

A study conducted on the sensitivity of bovine versus rodent acetylcholinesterase revealed that cattle showed higher resistance to inhibition by this compound-oxon, a toxic metabolite of this compound. The study measured the concentrations required to achieve 50% inhibition (IC50) and found that cow brain acetylcholinesterase was less sensitive compared to rat brain acetylcholinesterase . This case highlights the importance of understanding species-specific responses to organophosphates in both agricultural practices and wildlife management.

Case Study 2: Photochemical Degradation

Research into the photochemical degradation of this compound under tropical conditions showed that exposure to sunlight significantly accelerates its breakdown in aqueous solutions. This study emphasizes the need for careful consideration of environmental conditions when applying this compound as a pesticide, as its persistence may vary dramatically based on local climate factors .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Use | Pesticide for controlling insect populations in crops | Effective against a wide range of pests |

| Biochemical Studies | Inhibition of acetylcholinesterase | Bovine ACHE more resistant than rodent ACHE |

| Environmental Impact | Assessing degradation pathways in soil and water | Photochemical processes significantly affect degradation rates |

| Species Sensitivity | Comparative sensitivity studies between species | Variability in sensitivity impacts ecological risk assessments |

Properties

IUPAC Name |

[ethoxy(ethyl)phosphoryl]oxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3P/c1-3-12-14(11,4-2)13-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURRIXDKLIRMLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40996731 | |

| Record name | Ethyl phenyl ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7526-28-5 | |

| Record name | Phosphonic acid, ethyl-, ethyl phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7526-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dyfoxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007526285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl phenyl ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.